

# 10-Hydroxyscandine: An Overview of a Sparsely Researched Alkaloid

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## Compound of Interest

Compound Name: **10-Hydroxyscandine**

Cat. No.: **B1155811**

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A comprehensive literature review reveals a significant lack of in-depth research on **10-Hydroxyscandine**, a natural alkaloid. While basic chemical properties are documented, detailed pharmacological and biological data remains elusive, precluding the creation of a detailed technical guide with extensive experimental protocols and pathway analyses at this time.

**10-Hydroxyscandine** is identified as a natural product found in the plant *Melodinus tenuicaudatus*<sup>[1]</sup>. It belongs to the broad class of organic compounds known as alkaloids, which are naturally occurring chemical compounds that mostly contain basic nitrogen atoms<sup>[1][2]</sup>. This class of compounds is known for a wide range of physiological activities<sup>[3][4][5]</sup>.

## Chemical and Physical Properties

The available data for **10-Hydroxyscandine** is primarily limited to its chemical identifiers and basic physical properties. This information is crucial for the identification and characterization of the compound in a laboratory setting.

Property	Value	Reference
CAS Number	119188-47-5	<a href="#">[2]</a>
Molecular Formula	C <sub>21</sub> H <sub>22</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	366.417 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	methyl (1S,10R,12S,19S)-12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.0 <sup>1,10</sup> .0 <sup>2</sup> , <sup>7</sup> .0 <sup>16,19</sup> ]nonadeca-2(7),3,5,13-tetraene-10-carboxylate	<a href="#">[1]</a>
Synonyms	Methyl (6bS,12aS,12bS,13aR)-5-hydroxy-1-oxo-12a-vinyl-1,2,7,8,12a,13-hexahydro-10H-indolizino[1',8':2,3,4]cyclopenta[1,2-c]quinoline-13a(12bH)-carboxylate	<a href="#">[1]</a>
Physical Description	Powder	<a href="#">[2]</a>
Purity	95%~99% (as per supplier data)	<a href="#">[2]</a>
Identification Methods	Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR)	<a href="#">[2]</a>
Analysis Method	HPLC-DAD or/and HPLC-ELSD	<a href="#">[2]</a>

## Research Landscape and Future Directions

Despite its classification as a natural alkaloid, a thorough search of scientific databases reveals a notable absence of published studies on the biological activity, pharmacology, mechanism of action, and synthesis of **10-Hydroxyscandine**. This presents a significant knowledge gap but also an opportunity for future research.

Given that many alkaloids exhibit potent biological activities, **10-Hydroxyscandine** could be a candidate for further investigation. A general workflow for initiating research on a novel natural product like **10-Hydroxyscandine** would involve several key stages.

A generalized workflow for natural product drug discovery.

The above diagram illustrates a potential path forward for the research and development of **10-Hydroxyscandine**, starting from its isolation and leading towards preclinical studies. Each step would require detailed experimental protocols and would generate quantitative data that is currently unavailable.

For researchers and drug development professionals, **10-Hydroxyscandine** represents an unexplored area within the vast field of alkaloid chemistry and pharmacology. The initial steps would involve securing a reliable source of the compound, either through isolation from its natural source or through *de novo* synthesis, followed by a broad-based biological screening to identify any potential therapeutic applications. Without such foundational research, any discussion of its specific biological effects or mechanisms remains speculative.

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- To cite this document: BenchChem. [10-Hydroxyscandine: An Overview of a Sparsely Researched Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1155811#literature-review-of-10-hydroxyscandine-research\]](https://www.benchchem.com/product/b1155811#literature-review-of-10-hydroxyscandine-research)

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